4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a fused ring system combining a furan ring and a pyrrolo[2,3-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-furylamine with 2,3-dichloropyridine under basic conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cancer cell proliferation by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
- 2-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 4-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine
Comparison: While these compounds share a similar core structure, the position of the furan ring and the nature of substituents can significantly influence their chemical properties and biological activities. 4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific ring fusion, which may confer distinct reactivity and binding characteristics compared to its analogs .
Properties
CAS No. |
916173-34-7 |
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Molecular Formula |
C11H8N2O |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
4-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H8N2O/c1-4-12-11-10(2-5-13-11)9(1)8-3-6-14-7-8/h1-7H,(H,12,13) |
InChI Key |
WUVVZVHSVCFVSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C3=COC=C3 |
Origin of Product |
United States |
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